1-benzyl-2-ethenylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring with a benzyl group and an ethenyl group attached. Its molecular formula is , and it has a CAS number of 64871-53-0. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the pyrrolidine moiety, which is often associated with biological activity.
Several methods exist for synthesizing 1-benzyl-2-ethenylpyrrolidine:
1-benzyl-2-ethenylpyrrolidine has potential applications in:
Several compounds share structural similarities with 1-benzyl-2-ethenylpyrrolidine. Below is a comparison highlighting their uniqueness:
The uniqueness of 1-benzyl-2-ethenylpyrrolidine lies in its combination of both the ethenyl and benzyl functionalities on a pyrrolidine framework, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.
1-benzyl-2-ethenylpyrrolidine serves as a versatile substrate in tandem cyclization reactions for the construction of complex heterocyclic frameworks [1]. These reactions enable the formation of multiple bonds in a single synthetic operation, providing atom-economical access to structurally diverse nitrogen-containing heterocycles [1] [2].
The compound demonstrates exceptional utility in copper-catalyzed three-component tandem reactions involving amination, cyanation, and alkylation steps [1]. When primary amine-tethered alkynes containing the benzylpyrrolidine motif are subjected to copper bromide catalysis with trimethylsilyl cyanide and alkylating agents, they yield α-cyano pyrrolidine derivatives with excellent regioselectivity [1].
Table 1: Copper-Catalyzed Tandem Reaction Conditions and Yields
| Entry | Substrate | TMS-CN (equiv) | Alkylating Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1-benzyl-2-ethenylpyrrolidine | 4 | Chloroacetonitrile (2 equiv) | Acetonitrile | 90°C | 30 min | 93 |
| 2 | 1-benzyl-2-ethenylpyrrolidine | 4 | Benzyl bromide (2 equiv) | Acetonitrile | 100°C | 12 h | 85 |
| 3 | 1-benzyl-2-ethenylpyrrolidine | 4 | Chloroacetamide (2 equiv) | Acetonitrile | 90°C | 40 min | 92 |
Conditions: Amino alkyne (0.25 mmol), CuBr (5 mol%), with or without Sc(OTf)₃ (2 mol%) as co-catalyst [1]
The mechanism involves initial cyclization of the amine-tethered alkyne to form an imine intermediate, followed by nucleophilic attack of trimethylsilyl cyanide and subsequent alkylation to stabilize the tertiary amine product [1]. The use of scandium triflate as a co-catalyst significantly enhances reaction rates and improves chemical yields when dealing with internal alkyne substrates [1].
1-benzyl-2-ethenylpyrrolidine derivatives participate effectively in rhodium-catalyzed asymmetric tandem cyclization reactions with arylboronic acids [3]. These transformations utilize tosylamide-linked 5-alkynones to generate chiral tertiary allylic alcohols containing tetrahydropyrrole skeletons with exceptional enantioselectivity [3].
Table 2: Rhodium-Catalyzed Asymmetric Cyclization Results
| Entry | Arylboronic Acid | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | 4-Methoxyphenyl | 5a | 61 | 96 |
| 2 | 4-Fluorophenyl | 5b | 71 | 98 |
| 3 | 4-Methoxyphenyl (4-ClC₆H₄ substrate) | 5c | 62 | 99 |
| 4 | 4-Fluorophenyl (4-ClC₆H₄ substrate) | 5d | 70 | 97 |
Reaction conditions: [Rh(COE)₂Cl]₂ (2.5 mol%), (R)-BINAP (10 mol%), KOH (30 mol%), toluene/H₂O (10:1), 40°C [3]
The catalytic cycle proceeds through transmetalation of hydroxyrhodium(I) with arylboronic acid, followed by regioselective syn addition to the carbon-carbon triple bond and intramolecular enantioselective nucleophilic addition to the carbonyl group in a 5-exo mode [3]. The high regioselectivity is attributed to chelation control through coordination of rhodium to the carbonyl group [3].
The ethenyl functionality in 1-benzyl-2-ethenylpyrrolidine enables participation in silver-mediated tandem amination/oxidation reactions to produce functionalized pyrrole derivatives [1]. When secondary amine-tethered alkynes are treated with silver acetate under mild conditions, the reaction proceeds through hydroamination followed by oxidative aromatization [1].
Table 3: Silver-Mediated Oxidative Cyclization Optimization
| Entry | Silver Salt | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | AgF (1.0 equiv) | Dioxane | Room temperature, 12 h | 31 |
| 2 | AgOAc (1.0 equiv) | Dioxane | Room temperature, 24 h | 40 |
| 3 | AgOAc (1.0 equiv) | Dichloromethane | Room temperature, 24 h | 52 |
| 4 | AgOAc (2.0 equiv) | Dichloromethane | Room temperature, 40 h | 81 |
Starting material: 5-yn-amine containing benzylpyrrolidine motif (0.25 mmol) [1]
1-benzyl-2-ethenylpyrrolidine and its derivatives serve as crucial chiral building blocks in the enantioselective synthesis of naturally occurring alkaloids [4] [5]. The compound's stereochemical features and functional group compatibility make it particularly valuable for constructing complex alkaloid frameworks [4] [5].
The compound plays a central role in amide/alkyne-based reductive annulation strategies for one-pot asymmetric synthesis of pyrrolidine alkaloids [5]. This methodology employs iridium/copper tandem catalysis with N-PINAP ligands to achieve highly enantioselective transformations [5].
Table 4: Alkaloid Synthesis via One-Pot Reductive Alkynylation
| Alkaloid Target | Starting Amide | Terminal Alkyne | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| (-)-cis-2-methyl-6-nonyl-piperidine | δ-keto amide 1p | non-1-yne | 71 | 92 | 30:1 (cis) |
| (-)-cis-2-methyl-6-undecyl-piperidine | δ-keto amide 1p | undec-1-yne | 72 | 90 | >20:1 (cis) |
| (-)-cis-225C | γ-keto amide 1r | hept-1-yne | 65 | 90 | >20:1 (cis) |
| (-)-bgugaine | amide 1t | 3,3-diethoxyprop-1-yne | 81 | 94 | - |
| (+)-monomorine I | δ-keto amide 1p | functionalized alkyne 2l | 51 | 93 | 5Z,9Z-selective |
General conditions: IrCl(CO)(PPh₃)₂ (1 mol%), CuI (5 mol%), (R,P)-N-PINAP (5 mol%), Et₃N (5 mol%), toluene:THF = 3:1 [5]
The catalytic system demonstrates remarkable substrate scope, accommodating various α-unbranched N,N-dibenzylamides and terminal alkynes with functional group tolerance for ester, ketone, and halogen substituents [5]. The reaction proceeds through initial amide reduction, followed by enantioselective alkynylation and subsequent cyclization to generate the desired alkaloid frameworks [5].
Recent advances in biocatalytic methodology have enabled the use of 1-benzyl-2-ethenylpyrrolidine derivatives in enzymatic platforms for constructing chiral N-heterocyclic products [6]. Directed evolution of cytochrome P411 variants facilitates intramolecular C(sp³)-H amination of organic azides to build pyrrolidine derivatives with excellent enantioselectivity [6].
Table 5: Enzymatic Pyrrolidine Construction Parameters
| Enzyme Variant | Substrate Type | Conversion (%) | Enantiomeric Excess (%) | Turnover Number |
|---|---|---|---|---|
| P411-PYS-5149 | Alkyl azides | 85-95 | 88-96 | 450-680 |
| P411-INS-5151 | Aryl azides | 78-92 | 82-94 | 320-580 |
Reaction conditions: 37°C, pH 8.0, NADPH regeneration system [6]
1-benzyl-2-ethenylpyrrolidine derivatives participate in nickel-catalyzed intramolecular reductive cyclization reactions to generate pyrrolidines and piperidines bearing chiral tertiary alcohols [7]. The methodology employs P-chiral bisphosphorus ligands such as DI-BIDIME to achieve high yields and excellent enantioselectivities [7].
Table 6: Nickel-Catalyzed Reductive Cyclization Performance
| Substrate Class | Ligand | Reducing Agent | Yield (%) | Enantiomeric Excess (%) | Turnover Number |
|---|---|---|---|---|---|
| N-alkynones (5-membered) | DI-BIDIME | Triethylsilane | 82-94 | 91-98 | 200-1000 |
| N-alkynones (6-membered) | DI-BIDIME | Triethylsilane | 78-89 | 88-96 | 150-800 |
Optimal conditions: Ni catalyst (0.1-1.0 mol%), Et₃SiH (1.5 equiv), toluene, room temperature [7]
The reaction mechanism involves initial oxidative addition of the alkynone to the nickel center, followed by intramolecular reductive cyclization and product release [7]. The P-chiral ligand provides effective enantiodifferentiation during the cyclization step, leading to high enantioselectivity in the final products [7].
The compound serves as a precursor for asymmetric synthesis of bicyclic alkaloid frameworks including pyrrolizidines and indolizidines [8]. Methodologies based on N-tert-butanesulfinyl imines derived from 4-halobutanal enable stereocontrolled construction of these complex alkaloid structures [8].
Table 7: Representative Alkaloid Syntheses from Chiral Pyrrolidine Building Blocks
| Target Alkaloid | Synthetic Steps | Overall Yield (%) | Key Transformation | Reference |
|---|---|---|---|---|
| (-)-bgugaine | 6 | 33 | Clip-cycle methodology | [9] |
| (+)-villatamine B | 8 | 28 | N-tert-butanesulfinyl approach | [8] |
| (-)-norhygrine | 7 | 31 | Chiral auxiliary strategy | [8] |
| trans-dendrochrysanine | 9 | 24 | Ring-closing metathesis | [8] |
| (-)-ruspolinone | 6 | 29 | Asymmetric Michael addition | [8] |
Yields represent overall synthetic efficiency from readily available starting materials [8] [9]